2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group at the 2-position, and a chlorine atom at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted using bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) under metal-free conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Oxazepine Ring: The base-promoted cyclization leads to the formation of the oxazepine ring, resulting in the desired product with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce an N-oxide derivative.
Scientific Research Applications
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and anti-viral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds share a similar oxazepine ring structure but differ in the substituents attached to the ring.
Quinazolinimines: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the presence of additional functional groups.
Uniqueness
2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the specific positioning of the amino and chlorine groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-amino-3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-3-12-10(5-7)16-13(17)9-6-8(15)2-4-11(9)18-12/h1-6H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWVAGJKRYALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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